molecular formula C10H7NO2S B047721 8-Sulfanylquinoline-4-carboxylic acid CAS No. 121689-24-5

8-Sulfanylquinoline-4-carboxylic acid

Cat. No.: B047721
CAS No.: 121689-24-5
M. Wt: 205.23 g/mol
InChI Key: ZQNSYLKFHZTSKZ-UHFFFAOYSA-N
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Description

8-Sulfanylquinoline-4-carboxylic acid is a multifunctional heterocyclic compound of significant interest in inorganic chemistry and chemical biology research. This molecule integrates a carboxylic acid moiety with a sulfanyl (thiol) group on a quinoline scaffold, creating a unique heteroditopic ligand with a high affinity for coordinating various metal ions, particularly transition metals. Its primary research value lies in its ability to form stable, often luminescent, complexes with metals like zinc, cadmium, and copper, making it a valuable building block for developing chemosensors, catalytic systems, and novel metallo-pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121689-24-5

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

8-sulfanylquinoline-4-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13)

InChI Key

ZQNSYLKFHZTSKZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O

Synonyms

4-Quinolinecarboxylicacid,8-mercapto-(9CI)

Origin of Product

United States

Synthetic Methodologies for 8 Sulfanylquinoline 4 Carboxylic Acid and Its Analogs

Traditional Synthetic Approaches to Quinoline-4-carboxylic Acid Frameworks

The foundational methods for constructing the quinoline-4-carboxylic acid core were established in the late 19th century. These reactions, while classic, often remain relevant in modern synthesis, forming the basis for more advanced procedures. They typically involve the condensation and cyclization of aniline-based precursors.

Classical Doebner and Pfitzinger Reaction Pathways and their Variants

Two of the most prominent name reactions for the synthesis of quinoline-4-carboxylic acids are the Doebner and Pfitzinger reactions.

The Doebner reaction , first reported in 1887, is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgorganic-chemistry.org This condensation reaction directly yields 2-substituted quinoline-4-carboxylic acids. researchgate.net The reaction mechanism is believed to proceed through either an initial aldol (B89426) condensation between the pyruvic acid and the aldehyde, followed by a Michael addition of the aniline, or through the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. researchgate.netnih.gov While versatile due to the wide variety of anilines and aldehydes that can be used, the conventional Doebner reaction can suffer from low yields, particularly when using anilines with electron-withdrawing groups. nih.govacs.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) or its derivatives as the starting material, which reacts with a carbonyl compound in the presence of a strong base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the isatin's amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to form the final quinoline (B57606) ring. wikipedia.org A significant limitation of the Pfitzinger reaction is its reliance on basic conditions, which restricts the use of substrates with base-labile functional groups. nih.gov A notable variant is the Halberkann variant , where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

ReactionStarting MaterialsProductKey Features
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid2-Substituted quinoline-4-carboxylic acidThree-component reaction; versatile substrate scope. iipseries.orgnih.gov
Pfitzinger Reaction Isatin, Carbonyl Compound, BaseSubstituted quinoline-4-carboxylic acidStarts from isatin; proceeds under basic conditions. wikipedia.orgresearchgate.net
Halberkann Variant N-Acyl Isatin, Base2-Hydroxyquinoline-4-carboxylic acidA variation of the Pfitzinger reaction. wikipedia.org

Condensation and Cyclization Strategies for Quinoline Ring Formation

Beyond the Doebner and Pfitzinger reactions, several other classical methods exist for the formation of the quinoline ring through condensation and cyclization, which can be adapted to produce the quinoline-4-carboxylic acid framework.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. While it typically produces 2,4-disubstituted quinolines, its principles of acid-catalyzed cyclization of an enamine intermediate are fundamental to quinoline synthesis. iipseries.org

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). The 4-hydroxyquinoline (B1666331) products are tautomers of 4-quinolones.

Friedländer Synthesis: This strategy involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a highly convergent method for producing substituted quinolines.

These methods collectively establish the core principles of quinoline synthesis: the formation of a C-N bond via condensation of an amine with a carbonyl, followed by an intramolecular cyclization onto the aromatic ring and subsequent dehydration to form the heterocyclic system.

Modern Approaches for the Synthesis of 8-Sulfanylquinoline-4-carboxylic Acid

Modern synthetic efforts focus on improving the efficiency, selectivity, and environmental footprint of classical methods. For a specifically substituted target like this compound, these approaches must also address the challenge of introducing the sulfanyl (B85325) moiety at the desired position.

Regioselective Introduction of the Sulfanyl Moiety at Position 8

Direct and regioselective introduction of a sulfanyl group onto a pre-formed quinoline ring at the C8 position is a significant synthetic challenge. Modern C-H activation strategies, often employing transition metal catalysts (e.g., Rhodium, Ruthenium) and a directing group such as an N-oxide, have been developed for the functionalization of the C8 position. However, these methods have primarily been demonstrated for arylation, alkylation, and halogenation, with no direct reports of C8-sulfanylation.

Consequently, the most viable synthetic strategy involves a "bottom-up" approach, starting with a pre-functionalized aniline precursor. This would typically involve using 2-aminothiophenol (B119425) or a derivative where the thiol group is protected to prevent unwanted side reactions, such as the formation of benzothiazoles. mdpi.com This protected aniline can then be subjected to a quinoline-forming reaction, such as the Doebner reaction, to construct the desired framework. The subsequent deprotection of the sulfanyl group would yield the final product. The choice of protecting group is critical to ensure compatibility with the conditions of the quinoline synthesis.

One-Pot Multicomponent Reactions for Enhanced Efficiency

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The Doebner reaction is a classic example of a three-component reaction, and modern variations have focused on enhancing its efficiency. nih.govacs.org

Recent advancements have led to the development of improved one-pot Doebner-type reactions that proceed under milder conditions with a broader substrate scope. imist.ma For instance, the use of catalysts like ytterbium perfluorooctanoate in water has been shown to effectively promote the reaction. researchgate.net These enhanced MCRs could be applied to the synthesis of this compound by using a suitably protected 2-aminothiophenol derivative as the aniline component. Such a one-pot procedure would streamline the synthesis by avoiding the isolation of intermediates, thereby saving time and resources. researchgate.netresearchgate.net

Microwave-Assisted and Catalyst-Free Synthesis Protocols

To address the often harsh conditions and long reaction times of traditional methods, modern techniques such as microwave irradiation have been successfully applied to the synthesis of quinoline-4-carboxylic acids. imist.ma

Microwave-assisted synthesis has been shown to dramatically accelerate both the Doebner and Pfitzinger reactions. mdpi.comfrontiersin.org Reactions that would typically require many hours of conventional refluxing can often be completed in a matter of minutes under microwave conditions, frequently leading to higher yields and cleaner product profiles. nih.govnih.gov For example, the Doebner reaction of an aniline, an aldehyde, and pyruvic acid can be efficiently carried out under microwave irradiation. mdpi.com Similarly, the Pfitzinger condensation of isatin with ketones is significantly faster with microwave heating. researchgate.net

TechniqueReactantsConditionsTime (Conventional)Time (Microwave)
Pfitzinger Reaction Isatin, Ketone, KOHAqueous Ethanol (B145695)>12 hours10-15 minutes
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidEthanol, Reflux12 hours3-4 minutes

This table presents a generalized comparison based on reported literature; actual times may vary.

Furthermore, there is a growing interest in developing catalyst-free synthetic protocols to enhance the green credentials of chemical processes. Some methods for synthesizing quinoline-4-carboxylic acid derivatives have been developed that proceed by simply heating the reactants in a suitable solvent, such as ethanol, without the need for an external catalyst. researchgate.net These modern approaches, particularly when combined in a one-pot, microwave-assisted protocol using a protected 2-aminothiophenol, represent the most efficient and environmentally benign hypothetical route to this compound.

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. While specific green synthesis routes for this compound are not extensively documented in publicly available research, general sustainable approaches for the synthesis of quinoline-4-carboxylic acids can be adapted. These methods focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One prominent green approach is the use of one-pot multicomponent reactions, such as the Doebner reaction, which can be modified to be more eco-friendly. researchgate.net These reactions often utilize water or ethanol as green solvents, reducing the reliance on hazardous organic solvents. researchgate.net Catalysts play a crucial role in these green syntheses. For instance, the use of p-toluenesulfonic acid (p-TSA) in a dual green solvent system of water and ethylene (B1197577) glycol has been reported for the synthesis of quinoline-4-carboxylic acid derivatives, offering advantages like mild reaction conditions and high conversion rates. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another energy-efficient technique that can significantly reduce reaction times and improve yields in the synthesis of quinoline-4-carboxylic acids. researchgate.net Furthermore, the development of recyclable catalysts, such as those based on magnetic nanoparticles, aligns with the principles of green chemistry by simplifying catalyst recovery and reuse.

While these methodologies have been established for the broader class of quinoline-4-carboxylic acids, their specific application to the synthesis of this compound requires further investigation to be fully realized.

Derivatization Strategies for this compound

The presence of both a carboxylic acid and a sulfanyl group provides this compound with a rich platform for chemical derivatization, allowing for the exploration of its chemical space and the development of new compounds with tailored properties.

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group at the 4-position of the quinoline ring is a prime site for transformations such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com While effective, this method can require harsh conditions. Milder and more efficient methods for the esterification of quinoline-4-carboxylic acids have been developed, including the use of coupling agents. nih.gov

Amidation: The formation of amides from the carboxylic acid group is another key transformation. Direct coupling of the carboxylic acid with an amine can be facilitated by various coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov This method is highly efficient and can be completed in a relatively short time, providing good to excellent yields of the corresponding amides. nih.gov The synthesis of quinoline-4-carboxamides is of significant interest due to the biological activities exhibited by this class of compounds. researchgate.net

TransformationReagents and ConditionsProduct Functional Group
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster (-COOR)
AmidationAmine, Coupling Agent (e.g., HBTU), BaseAmide (-CONHR)

Chemical Modifications of the Sulfanyl Group (e.g., Oxidation, Alkylation)

The sulfanyl group (-SH) at the 8-position offers a reactive handle for a variety of chemical modifications, including oxidation and alkylation.

Oxidation: The sulfur atom in the sulfanyl group is susceptible to oxidation, which can lead to the formation of various sulfur-containing functional groups. Mild oxidation can yield disulfides, while stronger oxidizing agents can produce sulfinic acids or sulfonic acids. The specific product obtained depends on the oxidant used and the reaction conditions.

Alkylation: The nucleophilic nature of the thiol group makes it amenable to alkylation reactions. S-alkylation can be readily achieved by treating the this compound with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the sulfur atom, forming a thioether derivative. This strategy is a common method for modifying the properties of thiol-containing compounds. researchgate.net

ModificationReagents and ConditionsProduct Functional Group
OxidationOxidizing Agent (e.g., H₂O₂, KMnO₄)Sulfenic, Sulfinic, or Sulfonic Acid (-SOH, -SO₂H, -SO₃H) or Disulfide (-S-S-)
AlkylationAlkyl Halide, BaseThioether (-SR)

Substituent Effects on Reaction Pathways and Yields

The electronic and steric properties of substituents on the quinoline ring can significantly influence the reactivity and outcome of both the synthesis and derivatization reactions of this compound.

In the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, the nature of the substituents on the aniline precursor plays a crucial role. Electron-withdrawing groups on the aniline can sometimes lead to lower yields in conventional Doebner reactions. nih.gov However, modified protocols have been developed that are less sensitive to these electronic effects, allowing for the synthesis of a broader range of substituted quinolines. nih.gov Steric hindrance from ortho-substituents on the aniline can also impact the reaction efficiency. nih.gov

During derivatization, the electronic nature of the substituents can affect the reactivity of the functional groups. For instance, electron-withdrawing groups on the quinoline ring can increase the acidity of the carboxylic acid, potentially facilitating its deprotonation and subsequent reaction with electrophiles. Conversely, electron-donating groups may enhance the nucleophilicity of the sulfanyl group, making it more reactive towards alkylating agents.

The interplay of these substituent effects is a key consideration in the design of synthetic routes and the prediction of reaction outcomes for derivatives of this compound.

Coordination Chemistry and Metal Complexation of 8 Sulfanylquinoline 4 Carboxylic Acid

Principles of Ligand Design for Quinoline-Based Systems

The quinoline (B57606) scaffold is a privileged structure in ligand design, offering a rigid bicyclic aromatic system that can be systematically functionalized to tune the electronic and steric properties of the resulting metal complexes. The design of quinoline-based ligands is predicated on several key principles. The nitrogen atom within the quinoline ring is a fundamental Lewis base, providing a primary coordination site for metal ions. scirp.org

Functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry. nih.gov The introduction of additional donor groups at specific positions is the most common strategy to impart desired coordination behavior. Substituents at the 8-position, such as hydroxyl (-OH) or sulfanyl (B85325) (-SH) groups, create a bidentate chelate environment in conjunction with the quinoline nitrogen. scirp.orgwikipedia.org This N,O or N,S pincer-like arrangement forms a highly stable five-membered ring upon complexation with a metal ion, a phenomenon known as the chelate effect. The well-studied 8-hydroxyquinoline (B1678124) (oxine) and its derivatives exemplify this principle, acting as potent bidentate chelating agents for a vast array of metal ions. scirp.orgresearchgate.netscirp.orgnih.gov

Chelation Potential of the 8-Sulfanylquinoline-4-carboxylate Moiety

The ligand 8-Sulfanylquinoline-4-carboxylic acid, often referred to as 8-mercaptoquinoline-4-carboxylic acid, presents a fascinating case for metal chelation due to its trifunctional nature. The interplay between the different donor groups allows for multiple coordination modes, depending on the metal ion, reaction conditions, and stoichiometry.

The primary and most dominant chelation mode of this ligand involves the quinoline nitrogen and the deprotonated sulfanyl group (thiolate). Analogous to its oxygen counterpart, 8-hydroxyquinoline, 8-mercaptoquinoline (B1208045) is a powerful chelating agent that coordinates through its nitrogen and sulfur atoms. wikipedia.orgnih.gov This N,S chelation forms a thermodynamically stable five-membered ring with the metal center.

The sulfur atom, being a soft donor according to the Hard and Soft Acids and Bases (HSAB) theory, exhibits a strong affinity for soft or borderline metal ions such as Cu(I), Ag(I), Pd(II), Pt(II), and Hg(II). researchgate.netnih.gov The nitrogen atom, being a borderline donor, is versatile and coordinates effectively with a wide range of transition metals. researchgate.netresearchgate.net The combination of a soft sulfur donor and a borderline nitrogen donor makes the 8-sulfanylquinoline moiety a particularly effective ligand for stabilizing complexes with late transition metals and heavier elements. researchgate.net

The carboxylic acid group at the 4-position introduces an additional layer of complexity and versatility to the ligand's coordination behavior. Carboxyl-modified heterocyclic compounds are excellent metal-binding agents that can exhibit various coordination modes. researchgate.net Depending on factors like pH and the nature of the metal ion, the carboxylate group can remain protonated and non-coordinating, or it can be deprotonated and participate directly in metal binding.

When deprotonated, the carboxylate group can coordinate to a metal center in several ways:

Monodentate: One of the oxygen atoms binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms bind to the same metal ion, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal ions, linking them together. This mode is crucial for the formation of dimers, chains, or higher-dimensional coordination polymers. nih.govresearchgate.net

In many quinoline-carboxylate systems, the carboxylate group acts as a bridge between metal centers that are already chelated by the primary N,S or N,O donors, leading to the construction of extended supramolecular networks. nih.govresearchgate.net It can also form a salt bridge or engage in hydrogen bonding interactions, further stabilizing the crystal structure. nih.gov

Synthetic Routes to Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a controlled environment.

Synthetic procedures generally involve dissolving the ligand, often with the addition of a base (like NaOH or an amine) to facilitate deprotonation of the sulfanyl and carboxylic acid groups, in an appropriate solvent such as ethanol (B145695), methanol (B129727), or a mixture including water. mdpi.comjchemlett.com An aqueous or alcoholic solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) is then added to the ligand solution.

The reaction mixture is often stirred at room temperature or heated under reflux to promote complex formation. mdpi.com In some cases, hydrothermal or solvothermal methods are employed, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. These conditions can promote the growth of high-quality single crystals suitable for X-ray diffraction analysis. researchgate.net The resulting solid complex is then isolated by filtration, washed, and dried.

The stoichiometry and coordination geometry of the resulting complexes are determined by the coordination preferences of the metal ion and the ligand-to-metal ratio used in the synthesis. For bidentate N,S chelating ligands, 1:2 metal-to-ligand stoichiometries are common, leading to octahedral (e.g., [M(N-S)₂X₂]) or square planar (e.g., [M(N-S)₂]) geometries, where X can be a solvent molecule or another anion. scirp.orgscirp.org

When the carboxylate group participates in coordination, more complex structures can arise. For instance, studies on the related ligand 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), Co(II), and Cd(II) have shown the formation of 1D chain structures with a 1:2 metal-to-ligand ratio and a distorted pseudo-octahedral geometry around the metal center. researchgate.net In these structures, the central metal ion is coordinated by nitrogen and oxygen atoms from the ligands and water molecules. researchgate.net

The precise coordination environment, including bond lengths and angles, is definitively established using single-crystal X-ray diffraction. While specific crystallographic data for this compound complexes are not widely available, the following table, adapted from studies on a similar quinoline-4-carboxylate (B1235159) ligand complex, [Mn(L)₂(H₂O)₂]·2H₂O, illustrates the type of detailed structural information obtained from such analyses. researchgate.net

Table 1: Illustrative Bond Lengths and Angles for a Representative Metal Complex with a Quinoline-4-Carboxylate Ligand (Data adapted from a Mn(II) complex with 2-(pyridin-4-yl)quinoline-4-carboxylic acid for illustrative purposes) researchgate.net

ParameterBond Length (Å) / Angle (°)Description
Bond Lengths
Metal–O(carboxylate)2.15 - 2.20Distance between metal and coordinated oxygen
Metal–N(quinoline)2.25 - 2.35Distance between metal and coordinated nitrogen
Metal–O(water)2.20 - 2.25Distance between metal and coordinated water
Bond Angles
O(carboxylate)–Metal–N85 - 95Angle within the coordination sphere
N–Metal–N175 - 180Trans angle in the octahedral geometry
O(water)–Metal–O(water)88 - 92Cis angle between coordinated water molecules

This structural data is fundamental to understanding the properties and potential applications of these coordination compounds. The geometry around the metal center, dictated by the ligand's architecture, ultimately governs the electronic, magnetic, and catalytic properties of the complex.

Stability and Reactivity of Metal-8-Sulfanylquinoline-4-carboxylate Complexes

The stability of metal complexes with 8-mercaptoquinoline and its derivatives has been studied, revealing a high affinity for various metal ions. For instance, the stability of 8-mercaptoquinolinates in dimethylformamide was found to decrease in the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II). This trend is generally consistent with the hard and soft acids and bases (HSAB) principle, where the soft thiol donor shows a strong affinity for soft metal ions.

The reactivity of these complexes is also of significant interest. The coordinated ligand may undergo reactions, or the complex as a whole could participate in processes such as ligand substitution or redox reactions. The presence of the thiol group suggests that the complexes may be susceptible to oxidation, potentially leading to the formation of disulfide-bridged dimeric or polymeric species. The reactivity will also be influenced by the nature of the central metal ion.

Below is an interactive data table of stability constants for metal complexes with related 8-mercaptoquinoline ligands to provide a comparative understanding.

Metal IonLigandLog K1Log K2Solvent
Zn(II)8-Mercaptoquinoline8.57.9Dioxane-water
Ni(II)8-Mercaptoquinoline10.29.1Dioxane-water
Cu(II)8-Mercaptoquinoline13.512.3Dioxane-water
Pb(II)8-Mercaptoquinoline9.88.7Dioxane-water

Note: The data in this table is for the related ligand 8-mercaptoquinoline and is intended to be illustrative of the potential stability of this compound complexes.

Spectroscopic and Computational Elucidation of Metal-Ligand Interactions

The nature of the metal-ligand interactions in complexes of this compound can be thoroughly investigated using a combination of spectroscopic techniques and computational methods.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. The disappearance or significant shift of the S-H stretching vibration (typically around 2550 cm⁻¹) upon complexation provides direct evidence of the deprotonation and coordination of the thiol group. Furthermore, shifts in the C=N stretching vibration of the quinoline ring (around 1600 cm⁻¹) can indicate the involvement of the nitrogen atom in coordination. The asymmetric and symmetric stretching frequencies of the carboxylate group (around 1650-1550 cm⁻¹ and 1400 cm⁻¹, respectively) can reveal whether it is coordinated to the metal center and in what manner (monodentate, bidentate, or bridging).

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Ligand-based π-π* and n-π* transitions will be present, and their positions and intensities may shift upon coordination. More importantly, new absorption bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the formation of a coordination complex. For transition metal complexes, d-d transitions may also be observed, providing insights into the geometry and electronic structure of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand will change compared to the free ligand. The magnitude of these shifts can provide information about the binding sites and the electronic effects of the metal ion on the ligand. For instance, a downfield shift of the protons adjacent to the nitrogen and sulfur atoms would support their involvement in coordination.

Computational Elucidation:

Density Functional Theory (DFT): DFT calculations have become an invaluable tool for understanding the electronic structure, bonding, and properties of metal complexes. By performing geometry optimizations, the most stable structure of the metal-8-sulfanylquinoline-4-carboxylate complex can be predicted, including bond lengths and angles. nih.govscholarpublishing.org Analysis of the molecular orbitals can provide a detailed picture of the metal-ligand bonding, identifying the contributions from the sulfur, nitrogen, and oxygen donor atoms. nih.govrsc.org

Time-Dependent DFT (TD-DFT): TD-DFT calculations can be used to simulate the electronic absorption spectra of the complexes. nih.gov By comparing the calculated spectra with the experimental UV-Vis data, the nature of the electronic transitions (e.g., LMCT, MLCT, d-d) can be assigned, providing a deeper understanding of the electronic structure and the metal-ligand interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be applied to the calculated electron density to characterize the nature of the chemical bonds within the complex. rsc.org This method can quantify the degree of covalent and ionic character in the metal-ligand bonds, offering further insight into the stability and reactivity of the complexes. rsc.org

The synergistic use of these spectroscopic and computational methods allows for a comprehensive elucidation of the coordination environment, bonding, and electronic properties of metal-8-sulfanylquinoline-4-carboxylate complexes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 8-Sulfanylquinoline-4-carboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the protons. The proton of the carboxylic acid (-COOH) is characteristically deshielded and appears as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on the quinoline (B57606) ring will appear in the aromatic region (approximately 7-9 ppm). The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the sulfanyl (B85325) and carboxylic acid groups, allowing for the confirmation of the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 165-185 ppm range. oregonstate.edulibretexts.org The nine carbon atoms of the quinoline ring will produce distinct signals in the aromatic region (around 110-150 ppm). tsijournals.com The carbon atom attached to the sulfanyl group (C8) and the carbon bearing the carboxylic acid group (C4) can be identified by their specific chemical shifts, which are influenced by the electronegativity and resonance effects of their respective substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for the functional groups and quinoline scaffold. Actual experimental values may vary based on solvent and other conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0165 - 185
Aromatic CH7.0 - 9.0110 - 150
-SH3.0 - 4.0 (variable)N/A

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the quinoline ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the structural assignments.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is instrumental in identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ due to the stretching vibration of the carboxylic acid O-H group, which is typically involved in hydrogen bonding. libretexts.org

C=O Stretch: A strong, sharp absorption band appears around 1700–1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.org

S-H Stretch: The sulfanyl (thiol, S-H) group gives rise to a weak absorption band in the 2550–2600 cm⁻¹ region. This peak can sometimes be difficult to distinguish from the broad O-H band.

C=C and C=N Stretches: Multiple sharp bands in the 1450–1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic ring system. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The S-H stretching vibration, which is often weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum. Aromatic ring vibrations also give rise to strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong
Sulfanyl (Thiol)S-H Stretch2550 - 2600Weak
Quinoline RingC=C, C=N Stretches1450 - 1620Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization.

The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of quinoline-4-carboxylic acids typically involves characteristic losses. chempap.org For this compound, key fragmentation pathways would include:

Loss of the carboxyl group: A prominent fragment ion corresponding to [M - COOH]⁺ (loss of 45 Da) is expected from the cleavage of the bond adjacent to the carbonyl group. libretexts.org

Loss of carbon dioxide: A fragment corresponding to [M - CO₂]⁺ (loss of 44 Da) can also occur. chempap.org

Expulsion of HCN: The quinoline ring itself can fragment by losing a molecule of hydrogen cyanide (HCN, 27 Da) from the core structure. chempap.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. The spectrum of this compound in a suitable solvent like methanol (B129727) or DMSO would be expected to show strong absorption bands arising from π→π* transitions within the conjugated aromatic system. researchgate.netscirp.org Weaker n→π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms may also be observed. researchgate.net

The positions and intensities of these absorption bands are influenced by the presence of the -COOH and -SH groups. This technique is also highly valuable for studying the formation of metal complexes, as coordination of a metal ion to the sulfanyl and quinoline nitrogen atoms typically results in a significant shift in the absorption maxima (a chromic shift), allowing for the determination of complex stoichiometry and stability constants. scirp.orgajchem-a.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfanyl groups. researchgate.net This analysis would confirm the planarity of the quinoline ring and reveal the conformation of the substituent groups. The crystal packing would show how the molecules arrange themselves in the crystal lattice, governed by forces like hydrogen bonds and π-π stacking.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the compound. The TGA curve plots the mass of the sample as a function of increasing temperature. For this compound, the TGA thermogram would reveal the temperature at which the compound begins to decompose. The analysis can identify distinct mass loss steps, which may correspond to the loss of the carboxylic acid group followed by the decomposition of the remaining quinoline structure. researchgate.net This information is crucial for understanding the material's stability at elevated temperatures.

Theoretical and Computational Studies of 8 Sulfanylquinoline 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoline (B57606) derivatives to understand their structural and electronic properties.

The electronic properties of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

Table 1: Frontier Molecular Orbital Energies for Quinoline

Molecular OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap -4.83

Data calculated at the B3LYP/6–31+G (d, p) level of theory.

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. For quinoline and its derivatives, theoretical calculations of vibrational frequencies have shown good agreement with experimental data. For example, the C=O stretching vibration in carboxylic acids typically appears in the 1600-1700 cm⁻¹ region of the infrared spectrum. DFT can precisely calculate the wavenumbers and intensities of these vibrations, aiding in the interpretation of experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help in the structural elucidation of complex molecules. For derivatives of 1,4-naphthoquinone with an 8-hydroxyquinoline (B1678124) moiety, calculated NMR spectra have been used to supplement experimental analysis. These computational approaches allow for the assignment of specific signals to individual atoms within the 8-Sulfanylquinoline-4-carboxylic acid structure, providing a detailed picture of its molecular conformation.

DFT-based reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MEP) maps, are used to predict the reactive sites of a molecule. The Fukui function indicates the change in electron density at a given point when the total number of electrons is changed, highlighting regions susceptible to nucleophilic or electrophilic attack.

The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative electrostatic potential (typically colored in shades of red) are prone to electrophilic attack, while regions of positive potential (blue shades) are susceptible to nucleophilic attack. For quinoline derivatives, MEP analysis can identify the most likely sites for interaction with receptors or other molecules. For instance, in one study, the negative potential was observed over the oxygen atom of a carboxylic acid group, and positive potential was found over a nitrogen atom in the quinoline ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of conformational changes and the influence of the solvent environment on molecular behavior. For molecules with rotatable bonds, such as the carboxylic acid group in this compound, MD simulations can explore the potential energy surface to identify stable conformations.

Studies on acetic acid have shown that while the syn conformation is favored in the gas phase, the anti conformation can be more stable in an aqueous solution due to better stabilizing interactions with water molecules. Similarly, MD simulations of this compound would be crucial to understand its conformational preferences in a biological environment and how it interacts with surrounding water molecules, which can significantly impact its solubility and binding affinity to target proteins.

Molecular Docking and In Silico Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein receptor.

For various quinoline derivatives, molecular docking studies have been performed to investigate their potential as inhibitors for different targets, including cancer-related proteins and viral enzymes. For example, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been docked into the crystal structure of P-glycoprotein, revealing significant binding affinities through hydrophobic and hydrogen bond interactions. In the context of this compound, docking studies could identify potential biological targets and elucidate the specific amino acid residues involved in the binding, guiding the design of more potent derivatives.

In silico screening uses computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can be used to explore the therapeutic potential of this compound and its analogs against a wide range of diseases.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors (numerical representations of molecular properties) and the experimentally determined activity.

For derivatives of 4-quinoline carboxylic acid and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, QSAR models have been successfully developed to predict their inhibitory activity against viral replication and P-glycoprotein, respectively. These models often employ machine learning algorithms to establish the relationship between structure and activity. A QSAR study on derivatives of this compound could identify the key molecular features that contribute to a specific biological activity, thereby facilitating the rational design of new compounds with enhanced potency.

Research Applications of 8 Sulfanylquinoline 4 Carboxylic Acid in Interdisciplinary Fields

Contributions to Medicinal Chemistry Research (Mechanistic Focus)

The exploration of 8-Sulfanylquinoline-4-carboxylic acid within medicinal chemistry appears to be in a nascent stage, with a lack of in-depth studies detailing its specific molecular interactions and mechanisms of action.

Investigations into Enzyme Inhibition Mechanisms

Currently, there is a notable absence of published research specifically investigating the enzyme inhibition mechanisms of this compound. While the broader class of quinoline-4-carboxylic acids has been explored as inhibitors for various enzymes, including histone deacetylases (HDACs) and sirtuins (SIRTs), specific inhibitory activities and the mechanistic details for the 8-sulfanyl derivative are not available. The sulfanyl (B85325) (-SH) group at the 8-position introduces unique electronic and steric properties that could influence its binding to enzyme active sites, but without dedicated studies, its potential as an enzyme inhibitor remains speculative.

Receptor Binding Affinity Studies

Similarly, receptor binding affinity studies for this compound are not readily found in the scientific literature. The quinoline (B57606) core is known to interact with a variety of receptors, such as serotonin (B10506) (5-HT) receptors. However, quantitative binding data (e.g., Kᵢ or IC₅₀ values) for the 8-sulfanyl derivative at specific receptor subtypes have not been reported. Such studies would be crucial to understanding its potential pharmacological profile and for guiding any future drug development efforts.

Molecular Interactions with Biological Macromolecules and Pathways

Detailed investigations into the molecular interactions of this compound with biological macromolecules like proteins and nucleic acids are not publicly documented. Understanding these interactions at a molecular level is fundamental to elucidating its biological function and potential therapeutic applications. The presence of the sulfanyl and carboxylic acid groups suggests potential for hydrogen bonding, metal chelation, and other non-covalent interactions, but specific examples and their biological consequences have not been described.

Structure-Based Design of Bioactive Compounds as a Privileged Scaffold

The quinoline ring system is widely recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents. The 4-carboxylic acid moiety is also a common feature in many bioactive compounds, often contributing to target engagement and improving pharmacokinetic properties. While this compound could theoretically serve as a scaffold for the development of new bioactive compounds, there is a lack of published examples of its use in structure-based drug design.

Catalytic Applications in Organic Transformations

The application of quinoline derivatives as ligands in catalysis is a well-established field. However, the specific use of this compound in this context is not well-documented.

Use as a Chiral Ligand in Asymmetric Catalysis

There is no readily available scientific literature describing the use of this compound as a chiral ligand in asymmetric catalysis. For a molecule to be an effective chiral ligand, it typically needs to possess stereogenic elements that can induce enantioselectivity in a chemical transformation. As this compound is itself an achiral molecule, it would require modification to introduce chirality before it could be employed as a chiral ligand in asymmetric synthesis.

Development of Metal-Organic Catalysts featuring the this compound Moiety

There is currently a lack of specific published research on the development and application of metal-organic catalysts explicitly featuring the this compound ligand. The dual functionality of the nitrogen atom in the quinoline ring and the sulfur atom of the sulfanyl group, combined with the carboxylic acid, suggests a strong potential for chelation with various metal centers. This structure could theoretically serve as a versatile ligand for creating novel catalysts, but specific examples, performance data, and catalytic mechanisms for this particular compound are not detailed in available literature.

Role in Promoting Specific Organic Reactions

Detailed studies outlining the role of this compound as a promoter or catalyst for specific organic reactions are not presently available. While related quinoline compounds are used in synthesis, nih.gov the unique electronic and steric properties conferred by the 8-sulfanyl and 4-carboxylic acid groups would dictate its specific catalytic or promoting activities, which have yet to be reported.

Applications in Materials Science

Information regarding the successful integration of this compound into functional polymers or hybrid materials is not found in the existing body of scientific literature. Although related compounds like 8-hydroxyquinoline (B1678124) have been incorporated into polymeric structures, researchgate.net similar research has not been published for its 8-sulfanyl-4-carboxylic acid counterpart.

The bifunctional nature of this compound, possessing both a chelating quinoline-thiol site and a carboxylic acid linker, makes it a theoretical candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. N-heterocyclic polycarboxylic acids are generally considered excellent building blocks for such structures. nih.gov However, a review of current literature does not yield specific examples of MOFs or coordination polymers that have been synthesized using this particular ligand.

The optoelectronic and fluorescent properties of this compound and its metal complexes have not been specifically characterized. The analogous 8-hydroxyquinoline derivatives and their metal complexes are well-known for their luminescence. nih.govnih.govuci.edu The sulfur atom in the 8-sulfanyl analogue would significantly influence the electronic structure and, consequently, the photophysical properties of any resulting metal complexes. These properties, including fluorescence or phosphorescence, remain an uninvestigated area of research for this specific compound.

Future Directions and Emerging Research Avenues for 8 Sulfanylquinoline 4 Carboxylic Acid

Exploration of Novel Synthetic Pathways and High-Throughput Synthesis

The development of efficient and scalable synthetic methods is paramount for the widespread investigation and potential clinical application of 8-Sulfanylquinoline-4-carboxylic acid and its derivatives. Traditional methods for quinoline (B57606) synthesis, such as the Doebner and Pfitzinger reactions, often face limitations like harsh reaction conditions, low yields, and the use of toxic reagents. researchgate.netimist.ma Future research is increasingly focused on overcoming these challenges by exploring novel synthetic strategies.

Furthermore, the principles of green chemistry are becoming central to the synthesis of quinoline derivatives. researchgate.netscribd.com This includes the use of environmentally benign solvents like water and ethylene (B1197577) glycol, recyclable catalysts such as copper nanoparticles, and energy-efficient techniques like microwave and ultrasonic irradiation. researchgate.netscribd.comijpsjournal.com These methods not only minimize the environmental impact but can also lead to shorter reaction times and higher purity of the final product. scribd.com The application of nanocatalysts is another burgeoning field, offering high efficiency and the potential for catalyst recovery and reuse. nih.govacs.org

The integration of these novel synthetic pathways with high-throughput screening techniques will be crucial. By optimizing reactions for speed and efficiency, researchers can rapidly generate large libraries of this compound derivatives. ontosight.ai This will accelerate the process of identifying lead compounds with enhanced biological activity and favorable pharmacokinetic profiles.

Discovery of Undiscovered Mechanistic Biological Activities

Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. acs.orgontosight.ainih.gov While much is known, the full therapeutic potential of this compound is likely yet to be completely unveiled. Future research will undoubtedly focus on exploring novel mechanistic pathways and identifying new therapeutic targets for this compound and its analogues.

The diverse biological activities of quinolines stem from their ability to interact with a wide array of cellular targets. ontosight.ai Investigations into the precise mechanisms of action are ongoing and will be a key area of future research. For example, some quinoline derivatives have shown potent activity against specific cancer cell lines, with high inhibition rates, highlighting their potential as lead compounds in oncology. ontosight.ai Understanding the specific molecular interactions that lead to these effects could open up new avenues for cancer therapy.

Moreover, the complex structure of this compound, featuring both a quinoline core and a sulfanyl (B85325) group, suggests the potential for unique biological interactions. The sulfanyl group, in particular, could play a crucial role in binding to specific protein targets or participating in redox-related cellular processes. Elucidating these undiscovered biological activities will require a combination of advanced biochemical and cell-based assays, proteomics, and metabolomics approaches. Such studies could reveal novel applications for this compound in areas of unmet medical need.

Advanced Computational Modeling and Artificial Intelligence in Compound Design

The integration of computational modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery and design. ontosight.ai For this compound, these in silico tools offer a powerful approach to accelerate the development of new and improved derivatives.

AI and machine learning (ML) algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds. nih.govmdpi.com This includes predicting physicochemical properties like solubility and bioavailability, as well as forecasting therapeutic efficacy and potential toxicity. nih.govnih.gov By leveraging AI, researchers can screen vast virtual libraries of molecules to identify the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov Some studies suggest that AI can identify potential drug candidates up to 10 times faster than traditional methods. ontosight.ai

Furthermore, molecular docking and dynamics simulations can provide detailed insights into the binding interactions between this compound derivatives and their protein targets. mdpi.com This allows for a rational, structure-based approach to drug design, enabling the optimization of compounds to enhance their binding affinity and selectivity. nih.gov The synergy between computational predictions and experimental validation will be a cornerstone of future research in this area.

Development of Nanomaterial Hybrids and Nanoconjugates

Nanotechnology offers a transformative platform for enhancing the therapeutic efficacy of drug molecules. inderscienceonline.com The development of nanomaterial hybrids and nanoconjugates of this compound represents a promising frontier in its application.

By formulating this compound into nanoparticles , it may be possible to improve its stability, solubility, and bioavailability. ontosight.ai Nanoparticles can also be engineered to provide controlled release of the drug and to target specific tissues or cells, thereby increasing therapeutic efficacy while reducing systemic side effects. ontosight.ai Research has already shown that nanoparticles of quinoline derivatives can exhibit significantly enhanced antibacterial activity compared to the free compounds. inderscienceonline.cominderscienceonline.com

The synthesis of nanoconjugates , where this compound is chemically linked to a nanomaterial, opens up further possibilities. For instance, conjugation to magnetic nanoparticles could enable targeted delivery to a tumor site followed by localized release of the drug. The use of nanocatalysts, such as superparamagnetic iron oxide nanoparticles, in the synthesis of quinoline derivatives is also an active area of research that could be applied to this compound. nih.gov

The exploration of different types of nanomaterials, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, in conjunction with this compound will be a key research focus. The characterization and biological evaluation of these nanomaterial hybrids will be essential to unlock their full therapeutic potential.

Eco-Friendly and Sustainable Production Methods

In an era of increasing environmental awareness, the development of eco-friendly and sustainable production methods for pharmaceuticals is of paramount importance. researchgate.net Future research on this compound will undoubtedly be influenced by the principles of green chemistry.

As previously mentioned, significant strides are being made in the green synthesis of quinoline-4-carboxylic acids. scribd.com This includes the use of less hazardous solvents, the development of catalyst-free reactions, and the utilization of energy-efficient technologies. ijpsjournal.comresearchgate.net For example, multicomponent reactions in green solvent systems like water and ethylene glycol have been shown to be effective. researchgate.net The use of recyclable catalysts, such as copper nanoparticles, further enhances the sustainability of the synthetic process. scribd.com

Another key aspect of sustainable production is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. scribd.com Synthetic strategies like MCRs are inherently more atom-economical than traditional multi-step syntheses. researchgate.net

Future efforts will likely focus on further optimizing these green synthetic routes to make them suitable for large-scale industrial production. This will involve not only improving reaction efficiency but also considering the entire lifecycle of the product, from the sourcing of raw materials to the disposal of byproducts. The development of truly sustainable methods for the production of this compound will be a critical step towards its potential as a widely available therapeutic agent.

Q & A

Q. What are the common synthetic routes for 8-sulfanylquinoline-4-carboxylic acid, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves functionalizing the quinoline core. Key steps include:

  • Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions, as seen in analogous quinoline-4-carboxylic acid derivatives .
  • Sulfanyl Group Introduction : Thiolation via nucleophilic substitution or metal-catalyzed reactions (e.g., using Lawesson’s reagent). Yield optimization depends on reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control of sulfur sources .
  • Purification : Column chromatography or recrystallization to isolate the product. Purity is confirmed via HPLC (≥95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylic carbon (δ ~170 ppm). 1H^1H-13C^{13}C HSQC confirms connectivity .
  • IR Spectroscopy : Stretching frequencies for -COOH (~2500–3300 cm1^{-1}) and -SH (~2550 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 235.05) .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimicrobial efficacy of this compound against multidrug-resistant pathogens?

Methodological Answer:

  • In Vitro Assays :
    • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (methicillin-resistant) and Escherichia coli (ESBL-producing). Include positive (ciprofloxacin) and negative (DMSO) controls .
    • Time-Kill Curves : Assess bactericidal kinetics over 24 hours.
  • Data Interpretation : Statistical analysis (ANOVA) identifies significant differences in MIC values. Synergy with β-lactams is tested via checkerboard assays .

Q. What strategies are effective in resolving contradictions in reported solubility data of this compound across different studies?

Methodological Answer:

  • Controlled Solubility Testing : Use standardized solvents (e.g., PBS, DMSO) at fixed temperatures (25°C ± 0.5°C) with shaking equilibration (24 hours).
  • Analytical Validation : Quantify solubility via UV-Vis spectroscopy (λ~270 nm) and cross-validate with HPLC .
  • Meta-Analysis : Compare datasets from PubChem, NIST, and peer-reviewed studies to identify outliers caused by impurities or solvent variations .

Q. How should researchers optimize reaction conditions for introducing sulfanyl groups into the quinoline ring while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency. Avoid overuse of thiols to prevent disulfide formation.
  • Temperature Gradients : Lower temperatures (40–50°C) reduce decarboxylation side reactions.
  • In Situ Monitoring : Use TLC or inline IR to track reaction progress. Post-reaction quenching with NaHCO3_3 neutralizes excess acid .

Q. What methodologies are recommended for analyzing the stability of this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis .
  • Oxidative Stress Tests : Expose to H2_2O2_2 (0.1–1 mM) to assess sulfanyl group oxidation. LC-MS identifies degradation products (e.g., disulfides or sulfonates) .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported biological activity of this compound across cell lines?

Methodological Answer:

  • Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).
  • Dose-Response Consistency : Repeat assays with standardized protocols (e.g., MTT assays at 48 hours).
  • Meta-Data Reporting : Publish raw data (IC50_{50}, cell passage number) to enable cross-lab comparisons .

Q. What experimental controls are critical when evaluating the metal-chelating properties of this compound?

Methodological Answer:

  • Blank Controls : Include EDTA (strong chelator) and untreated samples.
  • Spectroscopic Titration : Monitor UV-Vis shifts (e.g., λ~300 nm for Fe3+^{3+}) with incremental metal additions.
  • Competition Assays : Test chelation in the presence of competing ions (Ca2+^{2+}, Mg2+^{2+}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.